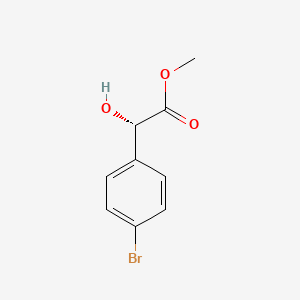
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate, abbreviated as MBHA, is a synthetic compound derived from the hydroxyacetate ester of 2-bromophenyl. MBHA is a colorless liquid with a boiling point of 204.5°C and a melting point of -56.5°C. It is soluble in organic solvents and has a weak odor. MBHA is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
MBHA has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the effects of different enzymes on the activity of MBHA. It has also been used in physiological studies to examine the effects of MBHA on various physiological functions, such as respiration and heart rate. Additionally, MBHA has been used to investigate the effects of various drugs on the body.
Wirkmechanismus
MBHA acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a class of hormones that regulate inflammation and other physiological processes. MBHA binds to the active site of cyclooxygenase, blocking the enzyme's activity and preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
MBHA has been shown to have a number of biochemical and physiological effects. In biochemical studies, MBHA has been shown to inhibit the activity of cyclooxygenase, resulting in decreased levels of prostaglandins. In physiological studies, MBHA has been shown to decrease inflammation, reduce pain, and decrease the risk of cardiovascular disease. Additionally, MBHA has been shown to reduce the risk of certain cancers, such as breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
MBHA has several advantages for laboratory experiments. It is a relatively inexpensive compound, making it ideal for use in large-scale experiments. Additionally, MBHA is relatively stable and has a low toxicity level, making it safe to use in laboratory experiments. However, MBHA has some limitations. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, MBHA has a low bioavailability, making it difficult to measure its effects in vivo.
Zukünftige Richtungen
Future research on MBHA could focus on exploring its effects on other physiological processes. Additionally, research could focus on developing more efficient synthesis methods for MBHA. Furthermore, research could focus on increasing the bioavailability of MBHA, making it easier to measure its effects in vivo. Finally, research could focus on developing new uses for MBHA, such as in drug delivery systems or as a therapeutic agent.
Synthesemethoden
MBHA can be synthesized by a two-step process. The first step involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. This reaction produces 2-chloro-4-bromophenol, which is then reacted with hydroxyacetate to form MBHA.
Eigenschaften
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)


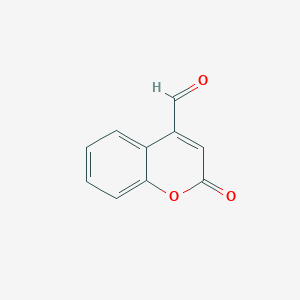
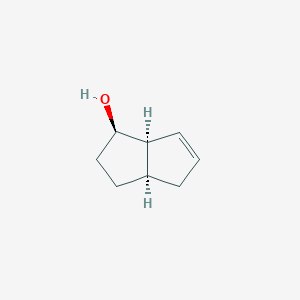
![tert-butyl 3-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B6599389.png)
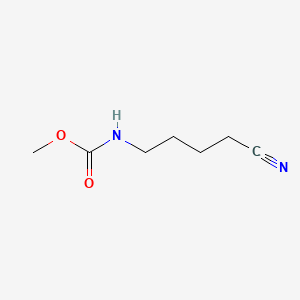

![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)
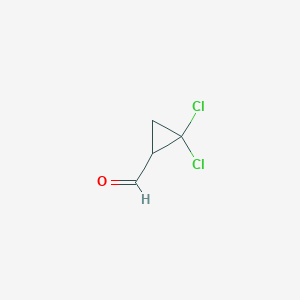
![3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene](/img/structure/B6599424.png)
